molecular formula C24H4F34S2 B12519951 3,4'-Bis(heptadecafluorooctyl)-2,2'-bithiophene CAS No. 677033-16-8

3,4'-Bis(heptadecafluorooctyl)-2,2'-bithiophene

Cat. No.: B12519951
CAS No.: 677033-16-8
M. Wt: 1002.4 g/mol
InChI Key: GBJKPRWYHVJDSX-UHFFFAOYSA-N
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Description

3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is a fluorinated organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a heptadecafluorooctyl group. The fluorinated side chains impart unique properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of Heptadecafluorooctyl Groups: The heptadecafluorooctyl groups can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with a suitable fluorinated alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorinated side chains can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic properties.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its fluorinated side chains.

    Industry: Used in the development of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is largely dependent on its interaction with molecular targets. The fluorinated side chains can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF): A nitro compound with high energy density and unique explosive properties.

    1,2-Di(4-R-furazan-3-yl)glyoximes: Compounds with similar structural features and used for the protection of carbonyl groups.

Uniqueness

3,4’-Bis(heptadecafluorooctyl)-2,2’-bithiophene is unique due to its combination of fluorinated side chains and bithiophene core. This combination imparts unique electronic, hydrophobic, and oleophobic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

677033-16-8

Molecular Formula

C24H4F34S2

Molecular Weight

1002.4 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C24H4F34S2/c25-9(26,11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)5-3-7(60-4-5)8-6(1-2-59-8)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-4H

InChI Key

GBJKPRWYHVJDSX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC(=CS2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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